molecular formula C13H24N6O2 B578636 tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate CAS No. 1245645-41-3

tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate

Cat. No.: B578636
CAS No.: 1245645-41-3
M. Wt: 296.375
InChI Key: QEMDJHFHYJEGMI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tetrazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Piperazine Derivative Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the tetrazole intermediate.

    Esterification: Finally, the tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate in biological systems involves its interaction with specific molecular targets. The tetrazole ring can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-methyl-2H-tetrazol-5-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethyl-2H-tetrazol-5-yl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate offers unique steric and electronic properties due to the isopropyl group. This can result in different reactivity and binding characteristics, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-propan-2-yltetrazol-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O2/c1-10(2)19-15-11(14-16-19)17-6-8-18(9-7-17)12(20)21-13(3,4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMDJHFHYJEGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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